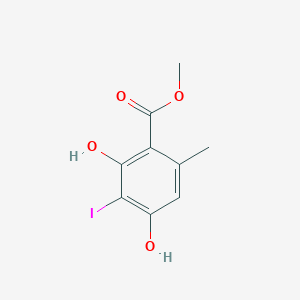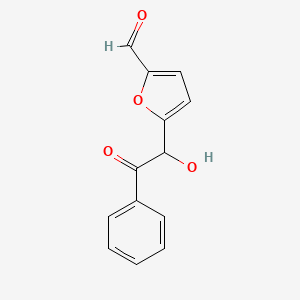![molecular formula C10H11Br2N B14205808 Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]- CAS No. 832724-76-2](/img/structure/B14205808.png)
Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two bromomethyl groups attached to the aziridine ring and a bromophenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-bromobenzyl bromide and aziridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Synthetic Route: The 2-bromobenzyl bromide undergoes a nucleophilic substitution reaction with aziridine, leading to the formation of the desired product. The reaction is typically conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.
Análisis De Reacciones Químicas
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, potassium tert-butoxide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yields.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The aziridine ring can also undergo ring-opening reactions, resulting in the formation of reactive intermediates that can further interact with biological molecules.
Comparación Con Compuestos Similares
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine can be compared with other similar compounds, such as:
2-(Chloromethyl)-1-[(2-chlorophenyl)methyl]aziridine: This compound has similar structural features but contains chlorine atoms instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen atoms.
2-(Bromomethyl)-1-[(2-fluorophenyl)methyl]aziridine: This compound contains a fluorophenyl group instead of a bromophenyl group. The presence of fluorine can significantly alter the compound’s chemical and biological properties.
2-(Bromomethyl)-1-[(2-methylphenyl)methyl]aziridine: This compound has a methyl group instead of a bromine atom on the phenyl ring. The methyl group can influence the compound’s reactivity and interaction with biological targets.
Propiedades
Número CAS |
832724-76-2 |
|---|---|
Fórmula molecular |
C10H11Br2N |
Peso molecular |
305.01 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11Br2N/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 |
Clave InChI |
LVYQQTWJILFXNK-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CC2=CC=CC=C2Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14205727.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)

![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)


![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)


